molecular formula C3H4BrN3 B1149167 3-Bromo-1H-pyrazol-5-amine CAS No. 1203705-55-8

3-Bromo-1H-pyrazol-5-amine

Cat. No.: B1149167
CAS No.: 1203705-55-8
M. Wt: 161.99
InChI Key: VGBYIGUWAWHQOT-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazol-5-amine: is an important heterocyclic compound that is part of the pyrazole family. It is characterized by the presence of a bromine atom at the third position and an amine group at the fifth position of the pyrazole ring. This compound is known for its versatility in organic synthesis and its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with bromine.

    Bromination of Pyrazoles: Another method involves the bromination of 1H-pyrazol-5-amine using bromine or other brominating agents.

Industrial Production Methods: Industrial production often involves the large-scale bromination of pyrazole derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification and crystallization to obtain the desired compound .

Scientific Research Applications

Chemistry: 3-Bromo-1H-pyrazol-5-amine is widely used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: In biological research, this compound is used to study the inhibition of adenosine triphosphate-sensitive potassium channels in cardiac muscle.

Industry: Industrially, this compound is a key intermediate in the synthesis of novel insecticides such as chlorantraniliprole. It is also used in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 3-Amino-5-bromopyrazole
  • 5-Bromo-1H-pyrazol-3-ylamine
  • 3-Bromo-5-amine-1H-pyrazole

Uniqueness: 3-Bromo-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromopyrazoles, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYIGUWAWHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673028
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950739-21-6
Record name 5-Bromo-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazol-5-amine
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